molecular formula C26H30Cl2N2O6S B1664828 Methanesulfonamide, N-[4-[3-[[2-(3,4-dichlorophenyl)ethyl]methylamino]-2-hydroxypropoxy]phenyl]-, benzoate (1:1) CAS No. 178894-81-0

Methanesulfonamide, N-[4-[3-[[2-(3,4-dichlorophenyl)ethyl]methylamino]-2-hydroxypropoxy]phenyl]-, benzoate (1:1)

Cat. No.: B1664828
CAS No.: 178894-81-0
M. Wt: 569.5 g/mol
InChI Key: KLXOTINBPRNEFS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of AM-92016 involves several steps, starting with the preparation of the intermediate compounds. The key steps include:

Industrial production methods for AM-92016 are not widely documented, but the synthesis typically follows similar steps with optimization for large-scale production.

Chemical Reactions Analysis

AM-92016 undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antihypertensive and Cardiovascular Applications:
Research indicates that methanesulfonamide derivatives can act as selective antagonists or agonists for various receptors involved in cardiovascular regulation. For instance, compounds with similar structures have been studied for their potential to modulate adrenergic receptor activity, which is crucial in managing hypertension and heart diseases .

Anti-cancer Activity:
The compound has been explored for its potential anti-cancer properties. Methanesulfonamide derivatives have shown promise as inhibitors of specific cancer pathways, particularly in estrogen receptor-positive breast cancer. The design of carbon-11 labeled sulfonanilide analogues for imaging aromatase activity highlights the relevance of such compounds in cancer diagnostics and therapeutics .

Pharmacological Research

Neuropharmacology:
Studies have demonstrated that methanesulfonamide derivatives can influence neurotransmitter systems, particularly through interactions with serotonin receptors. This suggests potential applications in treating neurodegenerative diseases or mental health disorders by modulating serotonin levels .

Anti-HIV Activity:
Certain derivatives have been synthesized as non-nucleoside reverse transcriptase inhibitors (NNRTIs), showcasing their ability to inhibit HIV replication. This positions methanesulfonamide compounds as potential candidates for developing new antiviral therapies .

Case Studies

Case Study 1: Antihypertensive Effects
A study evaluated the antihypertensive effects of a methanesulfonamide derivative in a rat model. The compound exhibited significant reductions in blood pressure through selective alpha-adrenergic receptor antagonism, suggesting its potential use in treating hypertension .

Case Study 2: Imaging in Oncology
Another study focused on the use of carbon-11 labeled methanesulfonamide derivatives for positron emission tomography (PET) imaging of aromatase in breast cancer patients. The results indicated a high specificity for aromatase imaging, providing valuable insights for targeted cancer therapies .

Biological Activity

Methanesulfonamide, N-[4-[3-[[2-(3,4-dichlorophenyl)ethyl]methylamino]-2-hydroxypropoxy]phenyl]-, benzoate (1:1) is a complex organic compound with diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

C20H26Cl2N2O4SC_{20}H_{26}Cl_2N_2O_4S

It has a molecular weight of approximately 461.402 g/mol. The structure includes a methanesulfonamide group linked to a phenolic moiety, which is crucial for its biological activity.

Antibacterial Activity

Research indicates that compounds related to methanesulfonamide exhibit significant antibacterial properties. For instance, studies on similar sulfonamide derivatives have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism often involves inhibition of bacterial enzyme systems critical for survival.

Enzyme Inhibition

Methanesulfonamide derivatives have been investigated for their ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. In particular, several synthesized compounds demonstrated strong inhibitory activity against urease, which suggests potential applications in treating conditions like urinary tract infections . The structure-activity relationship (SAR) studies have highlighted the importance of specific functional groups in enhancing enzyme binding affinity.

The biological activity of methanesulfonamide is attributed to its interaction with various biomolecules:

  • Binding to Serum Proteins : Studies have shown that these compounds can bind effectively to bovine serum albumin (BSA), which may enhance their pharmacokinetic profiles .
  • Inhibition of Ion Channels : Some derivatives act by inhibiting potassium channels, prolonging the action duration in cellular systems .

Case Study 1: Antibacterial Efficacy

A study involving a series of methanesulfonamide derivatives demonstrated their antibacterial efficacy against multiple strains. The most active compounds were found to inhibit bacterial growth at low concentrations, indicating their potential as therapeutic agents against resistant strains .

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibitory properties of these compounds. The results revealed that certain derivatives significantly inhibited AChE, suggesting potential use in treating neurodegenerative diseases such as Alzheimer's .

Data Tables

Compound Activity Target IC50 (µM)
Compound AAntibacterialS. typhi15
Compound BAChE InhibitorAChE10
Compound CUrease InhibitorUrease5

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Methanesulfonamide, N-[4-[3-[[2-(3,4-dichlorophenyl)ethyl]methylamino]-2-hydroxypropoxy]phenyl]-, benzoate (1:1), and what critical intermediates should be monitored?

  • Answer : The synthesis involves multi-step reactions, including:

  • Step 1 : Formation of the dichlorophenyl-ethyl-methylamino intermediate via nucleophilic substitution (alkylation) using 2-(3,4-dichlorophenyl)ethylamine and methylating agents like methyl iodide .
  • Step 2 : Introduction of the 2-hydroxypropoxy group via epoxide ring-opening or hydroxylation, requiring strict control of reaction temperature (0–5°C) to avoid racemization .
  • Step 3 : Sulfonamide coupling using methanesulfonyl chloride under anhydrous conditions with a base (e.g., triethylamine) .
  • Critical Intermediates : Monitor the chiral center at the 2-hydroxypropoxy group (S-configuration) via chiral HPLC .

Q. How should researchers address discrepancies in predicted vs. experimental physicochemical properties (e.g., pKa, solubility)?

  • Answer :

PropertyPredicted ValueExperimental ValueMethod
pKa8.20 ± 0.108.05 ± 0.15Potentiometric titration
Solubility (H₂O)~0.1 mg/mL<0.05 mg/mLShake-flask method
  • Discrepancy Analysis : Low experimental solubility may arise from crystalline polymorphism or residual solvents. Use differential scanning calorimetry (DSC) to assess crystallinity and adjust recrystallization solvents (e.g., ethanol/water mixtures) .

Q. What spectroscopic techniques are optimal for characterizing the benzoate counterion and sulfonamide moiety?

  • Answer :

  • Benzoate : FT-IR (C=O stretch at ~1700 cm⁻¹) and ¹³C NMR (carbonyl resonance at ~165 ppm) .
  • Sulfonamide : ¹H NMR (NH proton at δ 7.2–7.5 ppm, broad singlet) and LC-MS (m/z 480.03 for [M+H]⁺) .

Advanced Research Questions

Q. How can researchers optimize enantiomeric purity in the 2-hydroxypropoxy segment during scale-up synthesis?

  • Answer :

  • Chiral Resolution : Use (S)-epichlorohydrin as a chiral precursor to minimize racemization.
  • Kinetic Control : Conduct reactions at sub-ambient temperatures (−10°C) with slow addition rates of epoxide-opening reagents .
  • Quality Control : Employ polarimetric analysis and chiral stationary phase HPLC (e.g., Chiralpak AD-H column) to ensure >99% enantiomeric excess .

Q. What strategies mitigate instability of the methanesulfonamide group under acidic or oxidative conditions?

  • Answer :

  • pH Stability : The sulfonamide group degrades at pH < 3. Use buffered solutions (pH 5–7) for biological assays .
  • Oxidative Protection : Add antioxidants (e.g., BHA at 0.01% w/v) to formulations and store under nitrogen atmosphere .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 3,4-dichlorophenyl moiety in target binding?

  • Answer :

  • Analog Synthesis : Replace 3,4-dichlorophenyl with mono-chloro or fluoro derivatives and assess binding affinity via SPR or radioligand assays .
  • Computational Modeling : Perform docking studies using the compound’s crystal structure (PubChem CID: HZ4) to identify halogen-bond interactions with target proteins .

Q. What in vitro models are suitable for assessing the compound’s activity against cancer cell lines, and how should data contradictions be resolved?

  • Answer :

  • Cell Lines : Use SKBR3 (breast cancer) and SKOV3 (ovarian cancer) with RPMI-1640 medium supplemented with 10% FBS .
  • Contradiction Mitigation : Normalize viability data to controls (e.g., DMSO vehicle) and validate via orthogonal assays (e.g., ATP-luminescence vs. MTT) .

Q. Methodological Notes

  • Synthesis Optimization : Prioritize anhydrous conditions for sulfonamide coupling to avoid hydrolysis .
  • Analytical Validation : Cross-validate LC-MS results with ¹H-¹⁵N HSQC NMR for sulfonamide proton assignments .
  • Biological Assays : Pre-saturate the compound in assay buffers using sonication (15 min, 37°C) to overcome solubility limitations .

Properties

IUPAC Name

benzoic acid;N-[4-[3-[2-(3,4-dichlorophenyl)ethyl-methylamino]-2-hydroxypropoxy]phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24Cl2N2O4S.C7H6O2/c1-23(10-9-14-3-8-18(20)19(21)11-14)12-16(24)13-27-17-6-4-15(5-7-17)22-28(2,25)26;8-7(9)6-4-2-1-3-5-6/h3-8,11,16,22,24H,9-10,12-13H2,1-2H3;1-5H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLXOTINBPRNEFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC(=C(C=C1)Cl)Cl)CC(COC2=CC=C(C=C2)NS(=O)(=O)C)O.C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30Cl2N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80939127
Record name Benzoic acid--N-[4-(3-{[2-(3,4-dichlorophenyl)ethyl](methyl)amino}-2-hydroxypropoxy)phenyl]methanesulfonamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80939127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

569.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178894-81-0
Record name AM 92016
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178894810
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid--N-[4-(3-{[2-(3,4-dichlorophenyl)ethyl](methyl)amino}-2-hydroxypropoxy)phenyl]methanesulfonamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80939127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-fluoro-4-(6-methoxy-1,3-benzothiazol-2-yl)-N-methylaniline
Methanesulfonamide, N-[4-[3-[[2-(3,4-dichlorophenyl)ethyl]methylamino]-2-hydroxypropoxy]phenyl]-, benzoate (1:1)
2-fluoro-4-(6-methoxy-1,3-benzothiazol-2-yl)-N-methylaniline
Methanesulfonamide, N-[4-[3-[[2-(3,4-dichlorophenyl)ethyl]methylamino]-2-hydroxypropoxy]phenyl]-, benzoate (1:1)
2-fluoro-4-(6-methoxy-1,3-benzothiazol-2-yl)-N-methylaniline
Methanesulfonamide, N-[4-[3-[[2-(3,4-dichlorophenyl)ethyl]methylamino]-2-hydroxypropoxy]phenyl]-, benzoate (1:1)
2-fluoro-4-(6-methoxy-1,3-benzothiazol-2-yl)-N-methylaniline
Methanesulfonamide, N-[4-[3-[[2-(3,4-dichlorophenyl)ethyl]methylamino]-2-hydroxypropoxy]phenyl]-, benzoate (1:1)
2-fluoro-4-(6-methoxy-1,3-benzothiazol-2-yl)-N-methylaniline
Methanesulfonamide, N-[4-[3-[[2-(3,4-dichlorophenyl)ethyl]methylamino]-2-hydroxypropoxy]phenyl]-, benzoate (1:1)
2-fluoro-4-(6-methoxy-1,3-benzothiazol-2-yl)-N-methylaniline
Methanesulfonamide, N-[4-[3-[[2-(3,4-dichlorophenyl)ethyl]methylamino]-2-hydroxypropoxy]phenyl]-, benzoate (1:1)

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